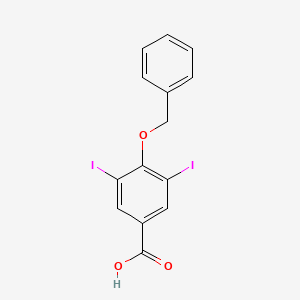

4-(Benzyloxy)-3,5-diiodobenzoic acid

Description

Properties

CAS No. |

842-35-3 |

|---|---|

Molecular Formula |

C14H10I2O3 |

Molecular Weight |

480.04 g/mol |

IUPAC Name |

3,5-diiodo-4-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C14H10I2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

InChI Key |

DZTYFSSXRSWATG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C(=O)O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Iodine vs. Hydroxyl/Methyl Groups

- 4-Hydroxybenzoic acid lacks iodine and the benzyloxy group, resulting in lower molecular weight (138.12 g/mol) and higher water solubility.

- 3,5-Dihydroxy-4-methylbenzoic acid replaces iodine with hydroxyl and methyl groups, enhancing hydrogen-bonding capacity but reducing lipophilicity. This makes it suitable for antioxidant research rather than lipid-membrane penetration .

Benzyloxy vs. Ester/Acetoxy Groups

- 4-Acetoxy-3,5-dimethoxybenzoic acid features methoxy and acetoxy groups, which increase metabolic stability compared to free hydroxyls. Its ester linkage is enzymatically cleavable, making it a candidate for prodrugs .

- Butyl 4-hydroxy-3,5-diiodobenzoate is an ester derivative of the parent acid. The butyl group enhances bioavailability by improving passive diffusion, while retaining iodine’s radio-opaque properties .

Halogen Substitution: Iodine vs. Fluorine

Steric and Electronic Effects

- 4-Benzyloxy-3,5-dimethylbenzoic acid replaces iodine with methyl groups, reducing steric hindrance and electronic withdrawal. This increases reactivity in electrophilic substitutions but decreases halogen-specific interactions (e.g., in thyroid hormone analogs) .

Q & A

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-3,5-diiodobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is typically employed:

Protection : Introduce the benzyloxy group at the 4-position of 3,5-diiodobenzoic acid using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).

Iodination : Direct iodination of the precursor (e.g., 4-hydroxybenzoic acid) using KI and an oxidizing agent (e.g., H₂O₂ in acetic acid) at 80–100°C.

Key factors:

-

Stoichiometry : Excess iodine (≥2.2 equiv) ensures complete diiodination.

-

Acidity : Strongly acidic conditions (e.g., H₂SO₄) enhance electrophilic substitution.

-

Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted iodine and byproducts.

Yields range from 45–70%, depending on the purity of starting materials .- Example Data Table :

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Protection | BnCl, K₂CO₃, DMF, 70°C | 85 | Over-alkylation |

| Iodination | KI, H₂O₂, HAc, 90°C | 62 | Byproduct formation |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : The benzyloxy group appears as a singlet at δ ~4.9 ppm (OCH₂Ph). Aromatic protons (if present) show splitting patterns consistent with diiodo substitution.

- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm; iodinated aromatic carbons (C3/C5) deshielded to δ ~95–100 ppm.

- IR : Broad O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid; absence of ester C=O (~1700 cm⁻¹) confirms free acid form.

- HRMS : Expected [M-H]⁻ peak at m/z 486.8 (C₁₄H₈O₃I₂).

Comparative data from halogenated analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) can validate assignments .

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity in the diiodination of 4-benzyloxybenzoic acid?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and transition states:

- The benzyloxy group directs iodination to the 3,5-positions via electron-donating resonance effects.

- Steric hindrance from the bulky benzyl group disfavors para-substitution.

- Solvent effects (e.g., acetic acid) stabilize intermediates, lowering activation energy.

Validation: Compare computed vs. experimental ¹³C NMR shifts for iodinated carbons. Studies on similar triazine derivatives highlight the role of substituent electronics .

Q. How should contradictory biological activity data for this compound derivatives be addressed?

- Methodological Answer : Contradictions may arise from:

- Purity : HPLC analysis (C18 column, MeOH/H₂O mobile phase) ensures >95% purity.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC₅₀ vs. IC₉₀).

- Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry.

Case Study: Derivatives of 3,5-dichloro-4-hydroxybenzoic acid showed variable antibacterial activity due to assay pH differences (Journal of Bacteriology, 1997) .

Q. What strategies mitigate iodine loss during storage or reaction of this compound?

- Methodological Answer :

- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidative decomposition.

- Reaction Solvents : Use degassed solvents (e.g., THF, DMF) to minimize iodine liberation.

- Stabilizers : Add 1–2% hydroquinone to quench free radicals.

Evidence: Stability studies on 4-hydroxy-3,5-dinitrobenzoic acid highlight the role of temperature in iodine retention .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in splitting patterns?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria of the benzyloxy group at room temperature broaden signals. Cooling to –40°C simplifies splitting.

- Isotopic Effects : Heavy iodine atoms (I = ½) cause signal broadening; ¹³C DEPT-135 clarifies aromatic carbon assignments.

Reference: Similar challenges were noted in 3,5-difluorophenol derivatives (Monatshefte für Chemie, 2018) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.